4-Chloro-2-(2,5-dimethylphenyl)benzoic acid
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Overview
Description
4-Chloro-2-(2,5-dimethylphenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro group and two methyl groups attached to a benzene ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,5-dimethylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,5-dimethylbenzoyl chloride reacts with 4-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another approach involves the Suzuki-Miyaura coupling reaction, where 4-chlorobenzoic acid is coupled with 2,5-dimethylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed in an organic solvent like tetrahydrofuran or toluene under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,5-dimethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of this compound derivatives with carboxylic acid or aldehyde groups.
Reduction: Formation of 2-(2,5-dimethylphenyl)benzoic acid.
Substitution: Formation of 4-substituted-2-(2,5-dimethylphenyl)benzoic acid derivatives.
Scientific Research Applications
4-Chloro-2-(2,5-dimethylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,5-dimethylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(2-chlorophenyl)benzoic acid
- 4-Chloro-2-(2,4-dimethylphenyl)benzoic acid
- 4-Chloro-2-(2,6-dimethylphenyl)benzoic acid
Uniqueness
4-Chloro-2-(2,5-dimethylphenyl)benzoic acid is unique due to the specific positioning of the chloro and methyl groups on the benzene ring. This arrangement can significantly impact its chemical reactivity and biological activity compared to other similar compounds. The presence of the 2,5-dimethylphenyl group provides distinct steric and electronic effects, influencing its interactions with various molecular targets.
Properties
IUPAC Name |
4-chloro-2-(2,5-dimethylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-3-4-10(2)13(7-9)14-8-11(16)5-6-12(14)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZDYTVCGCELFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688964 |
Source
|
Record name | 5-Chloro-2',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-63-0 |
Source
|
Record name | 5-Chloro-2',5'-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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